3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline is a complex organic compound that features a fused bicyclic imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific conditions, such as solvents and temperatures, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Scientific Research Applications
3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. For example, in the context of tuberculosis treatment, it may inhibit key enzymes or pathways essential for bacterial survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
What sets 3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline apart is its unique combination of the imidazo[1,2-a]pyridine core with a thiazol-2-yl and aniline moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C22H25N5S. Its structure comprises a thiazole ring linked to an imidazopyridine moiety, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HT29 (Colon Cancer) | 5.0 | |
Compound B | Jurkat (Leukemia) | 3.5 | |
This compound | A431 (Skin Cancer) | TBD | Current Study |
The structure of the compound plays a crucial role in its activity; modifications on the thiazole or pyridine rings can enhance or diminish its efficacy.
Antimicrobial Activity
Thiazole derivatives have also been reported to exhibit antimicrobial properties. The presence of the thiazole ring is often linked to the inhibition of bacterial growth. For example:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound C | E. coli | 31.25 µg/mL | |
Compound D | S. aureus | 15.75 µg/mL |
These findings suggest that the thiazole moiety can be a potent scaffold for developing new antimicrobial agents.
Anticonvulsant Activity
There is emerging evidence that compounds with similar structures exhibit anticonvulsant properties. For instance:
Compound | Model Used | ED50 (mg/kg) | Reference |
---|---|---|---|
Compound E | PTZ-Induced Seizures | 10 | |
This compound | TBD | Current Study |
This suggests potential therapeutic applications in epilepsy and other seizure disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the imidazopyridine and thiazole rings significantly affect biological activity. For example:
- Dimethyl substitution on the imidazopyridine enhances anticancer activity.
- Electron-withdrawing groups on the thiazole ring improve antimicrobial potency.
Case Studies
-
Anticancer Study : A recent study investigated the effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds with a similar backbone to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.
"The incorporation of a thiazole moiety was essential for achieving significant cytotoxicity against HT29 cells" .
- Antimicrobial Research : Another study focused on the antibacterial properties of thiazole derivatives against multi-drug resistant strains of bacteria. The findings highlighted that modifications in the side chains could lead to improved efficacy against resistant strains.
Properties
Molecular Formula |
C18H16N4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H16N4S/c1-11-6-7-22-16(8-11)20-12(2)17(22)15-10-23-18(21-15)13-4-3-5-14(19)9-13/h3-10H,19H2,1-2H3 |
InChI Key |
IJIXEPVCDOUJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)C4=CC(=CC=C4)N)C |
Origin of Product |
United States |
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